5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol
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Overview
Description
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is an organic compound characterized by the presence of a dioxolane ring and a pentynol chain. This compound is notable for its unique structure, which combines a cyclic acetal with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The alkyne and alcohol functionalities are introduced through subsequent reactions, such as the addition of acetylene derivatives and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method to ensure anhydrous conditions . This method minimizes unwanted side reactions and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the alkyne and alcohol functionalities.
2-Methyl-1,3-dioxolane-2-acetate: Contains a similar dioxolane ring but with different substituents.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring and hydroxyl group but different overall structure.
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is unique due to its combination of a dioxolane ring, alkyne, and alcohol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
138667-73-9 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,3,5-8H2,1H3 |
InChI Key |
MFFCNCHOAWLNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC#CCO |
Origin of Product |
United States |
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